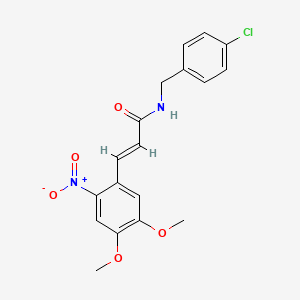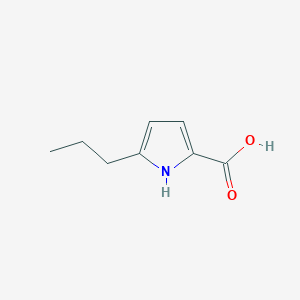
N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to work by binding to specific proteins and altering their function. This can lead to changes in cellular signaling pathways and ultimately affect cellular behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as alter the expression of certain genes. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide in lab experiments is its ability to selectively target specific proteins. This can allow researchers to study the function of individual proteins in a more precise manner. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide. One area of interest is the development of new drugs and therapies based on this compound. Another potential direction is the study of its effects on specific cellular signaling pathways, which could lead to a better understanding of a variety of diseases. Additionally, there is potential for the development of new methods for synthesizing this compound, which could make it more widely available for research purposes.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is a complex process that requires specialized knowledge and equipment. The most commonly used method for synthesizing this compound involves the reaction of 4-chlorobenzylamine with 3-(4,5-dimethoxy-2-nitrophenyl)acryloyl chloride in the presence of a base.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has also been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-25-16-9-13(15(21(23)24)10-17(16)26-2)5-8-18(22)20-11-12-3-6-14(19)7-4-12/h3-10H,11H2,1-2H3,(H,20,22)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYTMRJZNRGDQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide](/img/structure/B2903545.png)
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2903546.png)


![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903549.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2903553.png)





![2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B2903561.png)